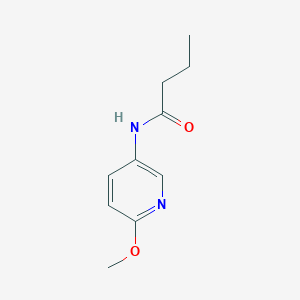
N-(6-methoxypyridin-3-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-methoxypyridin-3-yl)butanamide, also known as MPB or N-(6-methoxy-3-pyridyl)butyramide, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPB is a derivative of nicotinamide, which is a naturally occurring compound found in foods such as meat, fish, and dairy products. In
Mécanisme D'action
The mechanism of action of N-(6-methoxypyridin-3-yl)butanamide is not fully understood, but it is believed to act through multiple pathways. N-(6-methoxypyridin-3-yl)butanamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. HDAC inhibition by N-(6-methoxypyridin-3-yl)butanamide leads to changes in gene expression that can inhibit cancer cell growth and promote neuroprotection. N-(6-methoxypyridin-3-yl)butanamide has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a critical role in regulating metabolism.
Biochemical and Physiological Effects
N-(6-methoxypyridin-3-yl)butanamide has been shown to have several biochemical and physiological effects. In cancer cells, N-(6-methoxypyridin-3-yl)butanamide induces cell cycle arrest and apoptosis, leading to cell death. N-(6-methoxypyridin-3-yl)butanamide also reduces the migration and invasion of cancer cells, which can prevent metastasis. In the brain, N-(6-methoxypyridin-3-yl)butanamide reduces oxidative stress and inflammation, which can protect against neurodegenerative diseases such as Alzheimer's and Parkinson's. In diabetic mice, N-(6-methoxypyridin-3-yl)butanamide increases insulin sensitivity and reduces glucose levels, which can improve glucose homeostasis.
Avantages Et Limitations Des Expériences En Laboratoire
N-(6-methoxypyridin-3-yl)butanamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. N-(6-methoxypyridin-3-yl)butanamide is also relatively non-toxic, making it suitable for in vitro and in vivo studies. However, N-(6-methoxypyridin-3-yl)butanamide has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. N-(6-methoxypyridin-3-yl)butanamide also has low bioavailability, which can limit its effectiveness in some applications.
Orientations Futures
There are several future directions for research on N-(6-methoxypyridin-3-yl)butanamide. One area of focus is the development of more effective delivery methods to improve its bioavailability. Another area of research is the identification of new targets for N-(6-methoxypyridin-3-yl)butanamide, which can expand its potential applications. N-(6-methoxypyridin-3-yl)butanamide can also be used in combination with other compounds to enhance its effectiveness. Finally, more studies are needed to understand the long-term effects of N-(6-methoxypyridin-3-yl)butanamide on human health and its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of N-(6-methoxypyridin-3-yl)butanamide involves the reaction of nicotinamide with butyric anhydride in the presence of a catalyst such as pyridine. The reaction yields N-(6-methoxypyridin-3-yl)butanamide as a white crystalline solid with a melting point of 116-118°C. The purity of N-(6-methoxypyridin-3-yl)butanamide can be increased by recrystallization from ethanol.
Applications De Recherche Scientifique
N-(6-methoxypyridin-3-yl)butanamide has been studied extensively for its potential applications in various fields such as cancer research, neuroprotection, and metabolism regulation. N-(6-methoxypyridin-3-yl)butanamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer treatment. N-(6-methoxypyridin-3-yl)butanamide has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, N-(6-methoxypyridin-3-yl)butanamide has been shown to regulate metabolism by increasing insulin sensitivity and reducing glucose levels in diabetic mice.
Propriétés
IUPAC Name |
N-(6-methoxypyridin-3-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-3-4-9(13)12-8-5-6-10(14-2)11-7-8/h5-7H,3-4H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUVFYSXFEDKCIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CN=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-methoxypyridin-3-yl)butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

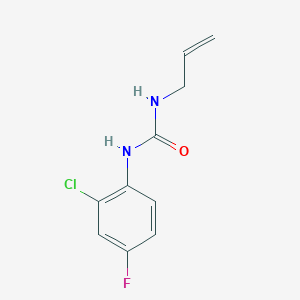
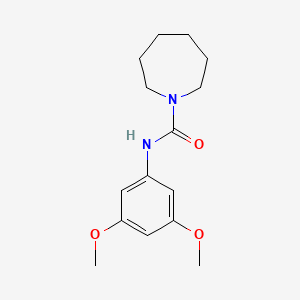

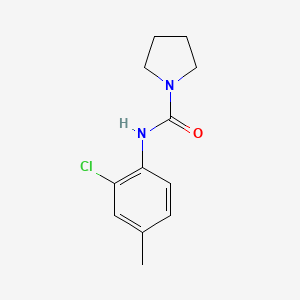
![cyclohex-3-en-1-yl-[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone](/img/structure/B7512423.png)
![1-[2-(Azepan-1-yl)-2-oxoethyl]azepan-2-one](/img/structure/B7512428.png)
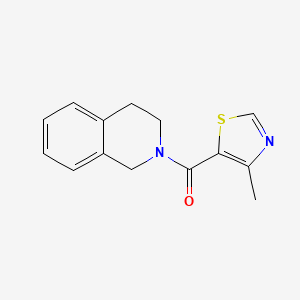
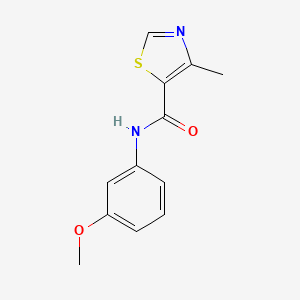

![N-[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]methanesulfonamide](/img/structure/B7512448.png)
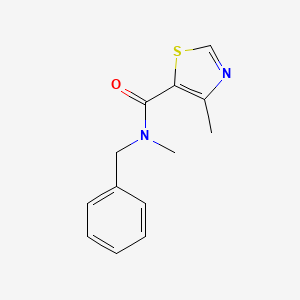
![1,3-dimethyl-6-[(4-methyl-3,4-dihydro-2H-quinolin-1-yl)methyl]pyrimidine-2,4-dione](/img/structure/B7512473.png)
![N-[3-(azepan-1-yl)-3-oxopropyl]acetamide](/img/structure/B7512485.png)
![N,N-dimethyl-2-[(3-methylphenyl)formamido]acetamide](/img/structure/B7512488.png)